

Validating Sporicidal Activity: A Comparative Analysis of Wofasteril and Alternative Sterilants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wofasteril*

Cat. No.: *B1220858*

[Get Quote](#)

For researchers, scientists, and drug development professionals, ensuring the complete inactivation of bacterial spores is a critical aspect of sterilization and disinfection protocols.

Wofasteril®, a peracetic acid-based sterilant, is widely utilized for its broad-spectrum antimicrobial properties, including potent sporicidal activity.^{[1][2][3]} This guide provides a comparative analysis of **Wofasteril**'s sporicidal efficacy against other common sterilants, supported by experimental data. Furthermore, it outlines a detailed protocol for validating sporicidal activity using biological indicators, a fundamental procedure for quality control and regulatory compliance in pharmaceutical and healthcare settings.

Comparative Efficacy of Sporicidal Agents

The sporicidal efficacy of a disinfectant is typically measured by its ability to reduce a population of highly resistant bacterial spores, commonly *Bacillus* species, by a certain factor, expressed as a log reduction. The following tables summarize the comparative sporicidal activity of **Wofasteril®** and other disinfectants based on available research.

Table 1: Sporicidal Efficacy of Peracetic Acid-Based Disinfectants (**Wofasteril®**) Against *Bacillus* Spores on Personal Protective Equipment (PPE)^{[4][5]}

Disinfectant	Active Ingredient Concentration	Target Organism	Log Reduction (CFU)	Exposure Time	Temperature
Wofasteril® SC super	1.75% Peracetic Acid	B. thuringiensis	$\geq 6.60 \pm 0.20$	5 min	35°C
Wofasteril® SC super	2% Peracetic Acid	B. thuringiensis	$\geq 6.14 \pm 0.49$	5 min	35°C
Wofasteril® SC super	1.75% Peracetic Acid	B. cereus	Full inactivation	5 min	Room Temp
Wofasteril® SC super	1.75% Peracetic Acid	B. anthracis Sterne	Full inactivation	5 min	Room Temp
Wofasteril® SC super	1.75% Peracetic Acid	B. anthracis (virulent)	$\geq 5.61 \pm 0.36$	5 min	Room Temp

Table 2: Comparative Sporicidal Efficacy of **Wofasteril®** and a Chlorine-Based Disinfectant[4]
[5]

Disinfectant	Active Ingredient Concentration	Target Organism	Log Reduction (CFU)	Exposure Time	Temperature
Wofasteril® SC super	1.75% Peracetic Acid	B. thuringiensis	$\geq 6.60 \pm 0.20$	5 min	35°C
Hypochlorit-CA G	1.5% Chlorine	B. thuringiensis	$\geq 6.41 \pm 0.25$	5 min	35°C
Wofasteril® SC super	1.75% Peracetic Acid	B. thuringiensis	Failed to achieve ≥ 5 log	5 min	4°C
Hypochlorit-CA G	1.5% Chlorine	B. thuringiensis	5.94 ± 0.42	5 min	4°C
Wofasteril® SC super	1.75% Peracetic Acid	B. thuringiensis	Failed to achieve ≥ 5 log	5 min	-20°C
Hypochlorit-CA G	1.5% Chlorine	B. thuringiensis	6.27 ± 0.40	5 min	-20°C

Table 3: Sporicidal Activity of Various Chemical Sterilants Against *Bacillus subtilis* and *Clostridium sporogenes*^[6]

Sterilant	Active Ingredient(s)	Target Organism	Positive Carriers / Total Carriers	Exposure Time
Alkaline Glutaraldehyde (Product 1)	2% Glutaraldehyde	B. subtilis	0/60	10 hours
Alkaline Glutaraldehyde (Product 2)	2% Glutaraldehyde	B. subtilis	0/60	8 hours
Acid Glutaraldehyde	2% Glutaraldehyde	B. subtilis	0/60	10 hours
Glutaraldehyde-Phenol	2% Glutaraldehyde, 7.05% Phenol	B. subtilis	2/60	6.75 hours
Hydrogen Peroxide	6% Hydrogen Peroxide	B. subtilis	0/60	6 hours
Alkaline Glutaraldehyde (Product 1)	2% Glutaraldehyde	C. sporogenes	2/60	10 hours
Hydrogen Peroxide	6% Hydrogen Peroxide	C. sporogenes	0/60	6 hours

Experimental Protocol: Validation of Sporicidal Activity Using Biological Indicators

This protocol provides a detailed methodology for validating the sporicidal activity of a liquid chemical sterilant like **Wofasteril®** using biological indicators (BIs), which consist of a carrier material inoculated with a known quantity of resistant bacterial spores.^[7] The most common test organisms are from the *Bacillus* genus, such as *Geobacillus stearothermophilus* for steam sterilization and *Bacillus atropphaeus* for dry heat and ethylene oxide.^{[8][9]} For liquid chemical sterilants, *Bacillus subtilis* or *Clostridium sporogenes* are often used.^[6]

Materials and Reagents

- Biological Indicators: Commercially available spore strips, suspensions, or self-contained biological indicators (SCBIs) with a certified population of a specific *Bacillus* species (e.g., *Bacillus subtilis*).
- Sterilant Solution: The disinfectant to be tested (e.g., **Wofasteril®**) prepared at the desired concentration.
- Neutralizer Broth: A solution capable of inactivating the sterilant to allow for the recovery of surviving spores. The choice of neutralizer depends on the active ingredient of the sterilant.
- Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) or other suitable growth media.
- Sterile Equipment: Petri dishes, pipettes, test tubes, forceps, and a biological safety cabinet.
- Incubator: Calibrated to the optimal growth temperature of the test organism.

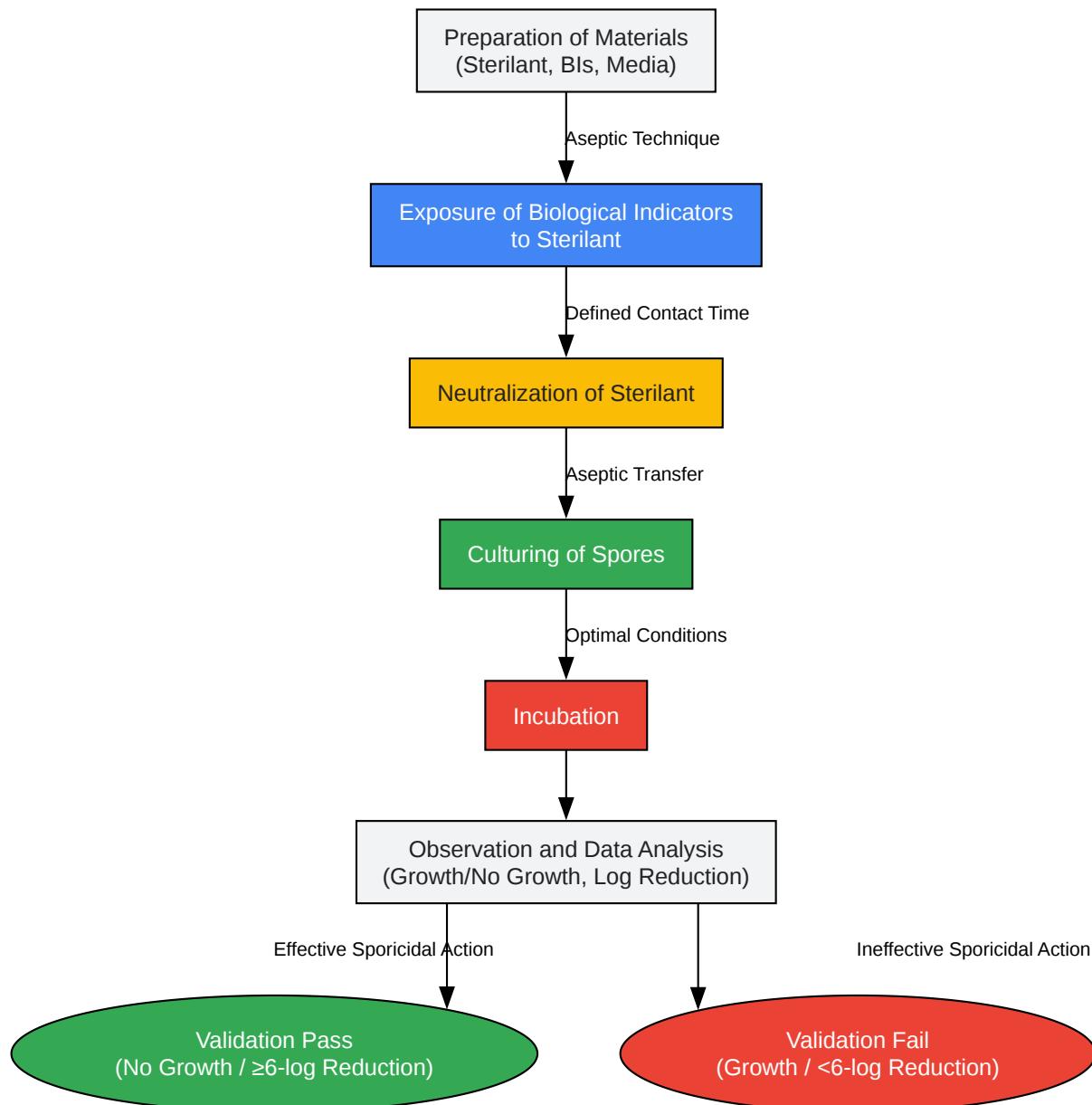
Experimental Procedure

- Preparation of Test Carriers:
 - Aseptically remove the biological indicator spore strips from their primary packaging within a biological safety cabinet.
 - Place each spore strip into a sterile test tube.
- Exposure to Sterilant:
 - Add a specified volume of the prepared **Wofasteril®** solution to each test tube, ensuring the spore strip is completely submerged.
 - Start a timer for the predetermined contact time as specified by the manufacturer or the validation protocol.
- Neutralization:

- After the specified contact time, aseptically transfer the spore strip from the sterilant solution to a test tube containing an adequate volume of sterile neutralizer broth. This step is crucial to stop the sporicidal action of the disinfectant.
- Vortex or agitate the tube to ensure thorough mixing and neutralization.
- Culturing and Incubation:
 - Aseptically transfer the neutralized spore strip into a tube of sterile Tryptic Soy Broth.
 - Alternatively, the neutralizer solution containing the spores can be plated onto Tryptic Soy Agar plates using a spread plate technique for quantitative analysis.
 - Incubate the broth tubes or agar plates at the optimal temperature for the test organism (e.g., 30-35°C for *Bacillus subtilis*) for a specified period, typically 7 days, observing for signs of growth (turbidity in broth or colony formation on agar).[\[10\]](#)
- Controls:
 - Positive Control: An unexposed spore strip is cultured under the same conditions to verify the viability of the spores.
 - Negative Control: A sterile carrier is subjected to the same procedure to ensure the sterility of the media and reagents.

Data Interpretation

- Qualitative Assessment: The absence of growth in all replicate tests after the incubation period indicates that the sterilant was effective at the tested concentration and contact time. Growth in any of the test samples indicates a failure of the sterilization process.
- Quantitative Assessment (Log Reduction): To determine the log reduction, the number of surviving spores is enumerated from the agar plates. The log reduction is calculated using the following formula:
 - $\text{Log Reduction} = \log_{10}(N_0) - \log_{10}(N)$


- Where N_0 is the initial population of spores on the biological indicator, and N is the number of surviving spores after exposure to the sterilant.

A successful sporicidal validation typically requires a 6-log reduction in the spore population.

[\[11\]](#)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the validation of a sterilant's sporicidal activity.

[Click to download full resolution via product page](#)

Caption: Workflow for sporicidal activity validation.

This structured approach to validating the sporicidal activity of disinfectants like **Wofasteril®** is essential for ensuring product quality, patient safety, and regulatory compliance in scientific and medical environments. The provided data and protocols serve as a valuable resource for professionals in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kesla.de [kesla.de]
- 2. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 3. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sporicidal activity of chemical sterilants used in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Indicators for Sterilization | Knowledge Center [steris.com]
- 8. consteril.com [consteril.com]
- 9. dev-cd.sterislife sciences.com [dev-cd.sterislife sciences.com]
- 10. SOP for Testing of Biological Indicators | Pharmaguideline [pharmaguideline.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Validating Sporicidal Activity: A Comparative Analysis of Wofasteril and Alternative Sterilants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220858#validation-of-wofasteril-s-sporicidal-activity-using-biological-indicators>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com